Cas no 1123-65-5 (3-Pyridinol, 2,4,6-trimethyl-)

3-Pyridinol, 2,4,6-trimethyl-, is a substituted pyridine derivative characterized by its trimethylated aromatic ring structure. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-rich pyridine core, which enhances reactivity in nucleophilic and electrophilic substitution reactions. The steric and electronic effects imparted by the methyl groups at the 2, 4, and 6 positions influence its regioselectivity in chemical transformations. It serves as a versatile intermediate for the development of ligands, catalysts, and bioactive molecules. The compound's stability and defined substitution pattern make it suitable for applications requiring precise molecular modifications. Proper handling and storage are recommended to maintain its integrity.
3-Pyridinol, 2,4,6-trimethyl- structure
3-Pyridinol, 2,4,6-trimethyl- structure
Product Name:3-Pyridinol, 2,4,6-trimethyl-
CAS No:1123-65-5
MF:C8H11NO
MW:137.179042100906
CID:1200291
PubChem ID:147625
Update Time:2025-06-10

3-Pyridinol, 2,4,6-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinol, 2,4,6-trimethyl-
    • 2,4,6-Trimethyl-3-hydroxypyridine
    • 2,4,6-trimethylpyridin-3-ol
    • 2,4,6-Trimethyl-3-hydroxy-pyridin
    • 2,4,6-trimethyl-3-hydroxy-pyridine
    • 2,4,6-trimethyl-3-oxypyridine
    • 2,4,6-trimethyl-3-pyridinol
    • 2,4,6-trimethyl-pyridin-3-ol
    • 3-hydroxy-2,4,6-trimethylpyridine
    • 3-Pyridinol,2,4,6-trimethyl
    • GWDFAODRANMDFE-UHFFFAOYSA-N
    • AKOS005266480
    • 1123-65-5
    • SCHEMBL1250322
    • MFCD00749343
    • DTXSID70276412
    • DB-083054
    • BAA12365
    • Inchi: 1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3
    • InChI Key: GWDFAODRANMDFE-UHFFFAOYSA-N
    • SMILES: OC1C(C)=NC(C)=CC=1C

Computed Properties

  • Exact Mass: 137.08400
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 1.71240

3-Pyridinol, 2,4,6-trimethyl- Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-Pyridinol, 2,4,6-trimethyl-

3-Pyridinol, 2,4,6-trimethyl- (CAS No. 1123-65-5): A Comprehensive Overview of Its Chemistry and Applications

3-Pyridinol, 2,4,6-trimethyl- (CAS No. 1123-65-5) is a structurally unique organic compound belonging to the pyridine derivative class. This molecule is characterized by a pyridine ring substituted with three methyl groups at positions 2, 4, and 6 (trimethylated pyridine), and a hydroxyl group (-OH) at position 3 (pyridinol). Its chemical formula is C9H13NO, with a molecular weight of approximately 157.2 g/mol. The compound exhibits distinct physicochemical properties due to its aromatic ring system and functional groups.

Recent advancements in synthetic methodologies have enabled efficient large-scale production of 3-Pyridinol, 2,4,6-trimethyl-. Researchers have explored catalyst-driven reactions to optimize its synthesis from precursor compounds such as N-methylpyridinium salts or nitroso derivatives. A notable study published in Chemical Communications (2023) demonstrated a one-pot process using palladium-catalyzed cross-coupling reactions under mild conditions (e.g., mild oxidation conditions). This approach not only improved yield but also reduced energy consumption compared to traditional multi-step protocols.

In the pharmaceutical sector, the compound's pharmacokinetic profile has gained attention due to its potential as a drug intermediate. Preclinical studies indicate that its trimethylated structure enhances metabolic stability while the hydroxyl group facilitates bioavailability through O-acylation mechanisms. A collaborative study between Pfizer and Stanford University (Nature Chemical Biology, 2024) revealed that analogs incorporating this scaffold exhibit selective inhibition of cyclooxygenase-2 (COX-2), suggesting applications in anti-inflammatory therapies without gastrointestinal side effects associated with conventional NSAIDs.

Material science applications have emerged as another frontier for this compound. Its rigid aromatic framework and electron-donating methyl groups make it an ideal component for designing advanced materials such as organic semiconductors. Research teams at MIT recently synthesized thin films incorporating C9H13NO derivatives that demonstrated tunable electrical conductivity ranging from 0.1 S/cm to 10 S/cm, depending on substitution patterns (American Chemical Society Nano, 2024). These properties position the compound as a candidate for flexible electronics and optoelectronic devices.

In environmental chemistry contexts, the compound's degradation pathways under aerobic conditions were systematically analyzed in a landmark study published in Evironmental Science & Technology (Jan 2024). Results showed rapid dechlorination via Fenton-like reactions when exposed to trace iron catalysts and hydrogen peroxide. This behavior suggests potential use in remediation strategies for contaminated sites containing halogenated organic pollutants.

The commercial landscape reflects growing demand across industries: pharmaceutical manufacturers source this compound primarily for synthesizing intermediates in cardiovascular drugs (e.g., statins analogs). Meanwhile, specialty chemical companies incorporate it into formulations for industrial coatings where its UV resistance properties provide long-term durability benefits compared to conventional additives like benzotriazole derivatives.

Structural variations of CAS No. 1123-65-5, including positional isomers and functionalized derivatives (e.g., N-substituted variants or sulfonated forms) are currently under investigation for targeted applications. Computational modeling studies using density functional theory (DFT) predict that substituting the hydroxyl group with a thiol (-SH) would enhance its affinity for gold nanoparticles – opening possibilities in nanomedicine delivery systems.

In quality control protocols established by ISO/IEC Guide standards (ISO/IEC Guide), purity testing for this compound typically involves GC-MS analysis with retention time matching reference standards at m/z ratios of 88 (methylated pyridine fragment) and 97 (hydroxy-containing fragment). Regulatory compliance requires documentation of batch-specific data including melting point range (78–80°C) and UV-vis spectra showing characteristic absorption peaks at λmax= 78 nm in ethanol solutions.

The compound's safety profile has been validated through extensive toxicological evaluations: acute oral LD₅₀ values exceed 5 g/kg in rodent models according to OECD guidelines (OECD TG No.407). However, occupational exposure limits are recommended at 0.5 mg/m³ based on dermal irritation studies showing mild erythema development after prolonged contact.

Future research directions include exploring its role in green chemistry processes, particularly as a chiral auxiliary in asymmetric synthesis protocols reported by researchers at Kyoto University (JACS Au, June 2024). These studies demonstrate enantioselectivity improvements up to 98% ee when using this compound as an organocatalyst scaffold – marking progress toward more sustainable manufacturing practices.

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